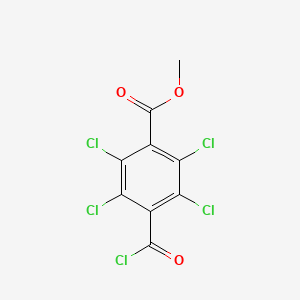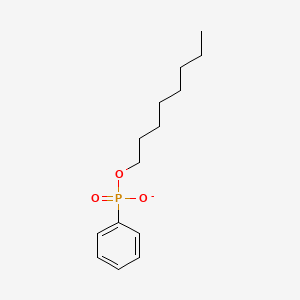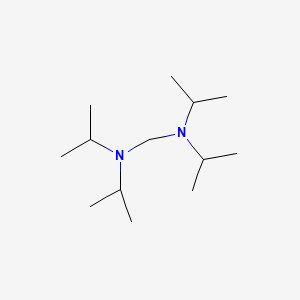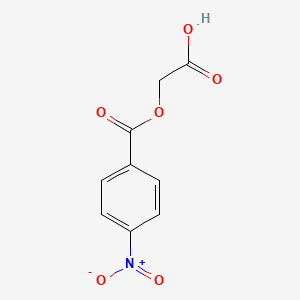
Methyl 2,3,5,6-tetrachloro-4-(chlorocarbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,5,6-tetrachloro-4-(chlorocarbonyl)benzoate is an organic compound with the molecular formula C9H3Cl5O3. This compound is known for its unique structure, which includes multiple chlorine atoms and a chlorocarbonyl group attached to a benzoate ester. It is often used in various chemical synthesis processes and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3,5,6-tetrachloro-4-(chlorocarbonyl)benzoate typically involves the chlorination of methyl benzoate derivatives. One common method includes the reaction of methyl 2,3,5,6-tetrachlorobenzoate with phosgene (COCl2) under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced distillation and purification techniques is common to isolate and purify the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,5,6-tetrachloro-4-(chlorocarbonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The chlorocarbonyl group can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are commonly used.
Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions include various substituted benzoates, carboxylic acids, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2,3,5,6-tetrachloro-4-(chlorocarbonyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2,3,5,6-tetrachloro-4-(chlorocarbonyl)benzoate exerts its effects involves interactions with various molecular targets. The chlorocarbonyl group can react with nucleophiles, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can inhibit enzyme activity or alter protein function, making it useful in biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(chlorocarbonyl)benzoate
- Methyl 3-(chlorocarbonyl)benzoate
- Methyl terephthaloyl chloride
Uniqueness
Methyl 2,3,5,6-tetrachloro-4-(chlorocarbonyl)benzoate is unique due to the presence of multiple chlorine atoms and a chlorocarbonyl group, which confer distinct chemical properties. These features make it particularly useful in specific synthetic applications where such reactivity is desired.
Properties
CAS No. |
13376-62-0 |
|---|---|
Molecular Formula |
C9H3Cl5O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
methyl 4-carbonochloridoyl-2,3,5,6-tetrachlorobenzoate |
InChI |
InChI=1S/C9H3Cl5O3/c1-17-9(16)3-6(12)4(10)2(8(14)15)5(11)7(3)13/h1H3 |
InChI Key |
NOHPQCSHYVUGOP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1Cl)Cl)C(=O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-Tris[3-(morpholin-4-yl)propyl]-1,3,5-triazinane](/img/structure/B14727277.png)





![[4-ethyl-3-(4-methoxyphenyl)-2-methyl-2H-chromen-7-yl] acetate](/img/structure/B14727316.png)
![[4-(2-Hydroxyethyl)phenyl]arsonic acid](/img/structure/B14727320.png)






